Tilivalline

描述

Synthesis Analysis

Tilivalline has been synthesized through different methods, emphasizing stereoselective synthesis techniques. Notably, a method involving (S)-proline and 3-(benzyloxy)isatoic anhydride has been developed, utilizing modified Curtius reactions for the construction of its complex structure (Nagasaka & Koseki, 1998). Another approach employs diphenyl phosphorazidate and L-proline derivatives, highlighting a key Mannich type intramolecular cyclization for stereoselective introduction of indole into the tilivalline structure (Mori et al., 1991).

Molecular Structure Analysis

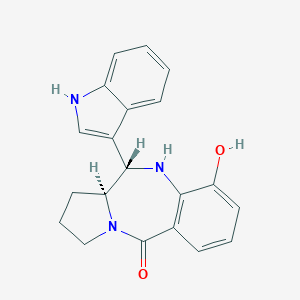

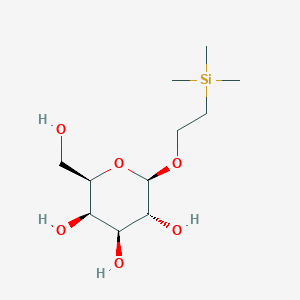

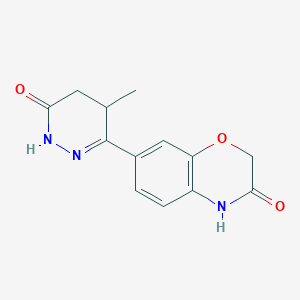

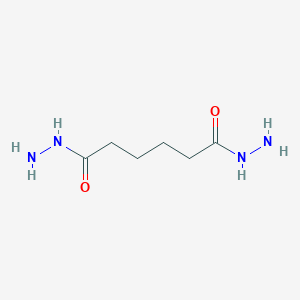

Tilivalline's molecular structure is characterized by its pyrrolo[2,1-c][1,4]benzodiazepine skeleton, which is common in anthramycin-type antitumor antibiotics. The structure elucidation has been enhanced by computational chemical analysis, especially for understanding the effects of stereochemistry and substituent variations on its activity and synthesis (Aoyama & Shioiri*, 1995).

Chemical Reactions and Properties

Tilivalline undergoes various chemical reactions, including epimerization at the C11-position, influenced significantly by conditions such as the presence of zinc chloride. Computational analysis has provided insight into the thermodynamic stability and reaction mechanisms, illustrating the delicate balance of factors that influence its chemical behavior (Matsumoto et al., 1994).

Physical Properties Analysis

The physical properties of tilivalline and its analogs, including stability and crystal structure, have been less directly studied. However, the methods used for its synthesis and the analysis of its structural components offer insights into its physical characteristics, such as solubility, crystallinity, and stability under various conditions.

Chemical Properties Analysis

Tilivalline's chemical properties, including its reactivity and interactions with other molecules, have been explored through its synthesis processes and the study of its biosynthesis pathways. The non-ribosomal peptide synthesis pathway and the impact of various substituents on its chemical behavior offer considerable insight into its properties and potential biological activities (Wolff & Bode, 2018).

科学研究应用

溃疡性结肠炎的发病机制:Tilivalline与溃疡性结肠炎的发病机制相关联。它是抗生素使用引起的溃疡性结肠炎诊断和中和策略的潜在靶点。这种应用对于理解和减轻抗生素相关性溃疡性结肠炎的影响至关重要(Schneditz et al., 2014); (Dornisch et al., 2017)。

细胞毒性和癌症研究:研究表明,Tilivalline对小鼠白血病L1210细胞表现出强烈的细胞毒性。其合成已扩展到Tilivalline衍生物和2-(3'-吲哚基)-1,4-苯二氮䓬类化合物,为潜在的癌症治疗选择打开了途径(Aoyama & Shioiri, 1995); (von Tesmar et al., 2018)。

化学合成和分析:多项研究集中在Tilivalline及其衍生物和相关化合物的化学合成上。这包括探索其立体选择性合成的新方法,并分析其结构-细胞毒性关系(Nagasaka & Koseki, 1998); (Mori, Aoyama & Shioiri, 1986)。

抗生素相关性出血性结肠炎(AAHC):Tilivalline被确定为AAHC的致病毒素。研究表明,水杨酸和乙酰水杨酸可能用于联合治疗以预防或缓解症状,突显了其在临床医学中的重要性(Mohr & Budzikiewicz, 1982)。

生物基质中的定量:一项研究开发了一种方法,用于在复杂的生物基质中同时定量tilimycin和tilivalline。这对于在体内、感染的人类或动物宿主中以及体外细菌培养中的检测和定量具有重要意义(Glabonjat et al., 2021)。

未来方向

Tilivalline-induced intestinal barrier impairment has been studied, and it has been found that Klebsiella oxytoca induces this impairment by two mechanisms: the tilivalline-dependent one, acting by increasing cellular apoptosis, and a tilivalline-independent one, acting by weakening the paracellular pathway through the tight junction proteins claudin-5 and -8 . This suggests that future research could focus on these mechanisms to develop potential treatments for diseases associated with Tilivalline.

属性

IUPAC Name |

(6S,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZNARCWDDMOPL-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001138 | |

| Record name | 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tilivalline | |

CAS RN |

80279-24-9 | |

| Record name | Tilivalline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080279249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

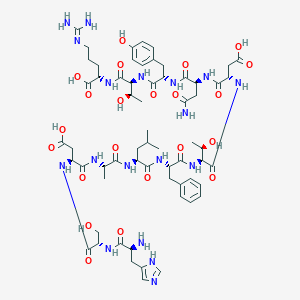

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)